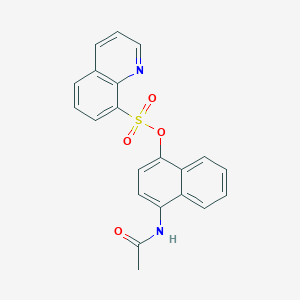
N-propylquinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propylquinoline-8-sulfonamide, also known as PQ8S, is a chemical compound used in scientific research for its unique properties. PQ8S has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
N-propylquinoline-8-sulfonamide has been shown to bind to metal ions, such as copper and zinc, through its sulfonamide group. This binding results in the formation of a complex that can be detected through its fluorescence properties. Additionally, N-propylquinoline-8-sulfonamide has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-propylquinoline-8-sulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further research and potential therapeutic applications. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-propylquinoline-8-sulfonamide in scientific research is its ability to selectively detect metal ions, such as copper and zinc, in complex biological samples. However, one limitation is that its fluorescence properties may be affected by the presence of other fluorescent molecules in the sample.
Zukünftige Richtungen
There are several potential future directions for research involving N-propylquinoline-8-sulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research could explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Finally, N-propylquinoline-8-sulfonamide could be further modified to improve its selectivity and sensitivity for metal ion detection.
Synthesemethoden
N-propylquinoline-8-sulfonamide can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with sulfuric acid, followed by the addition of propylamine. The resulting product is purified through recrystallization to obtain pure N-propylquinoline-8-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-propylquinoline-8-sulfonamide has been used in various scientific research studies, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta peptides.
Eigenschaften
Molekularformel |
C12H14N2O2S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
N-propylquinoline-8-sulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-2-8-14-17(15,16)11-7-3-5-10-6-4-9-13-12(10)11/h3-7,9,14H,2,8H2,1H3 |
InChI-Schlüssel |
VOHKZXHEUJJDJW-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)


![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)


![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)